molecular formula C19H20N2O5 B079174 Z-PHE-GLY-OH CAS No. 13122-99-1

Z-PHE-GLY-OH

Cat. No.: B079174
CAS No.: 13122-99-1
M. Wt: 356.4 g/mol
InChI Key: OEIUAJRTESSOCC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Z-PHE-GLY-OH, also known as “2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid” or “Carbobenzoxyphenylalanylglycine”, is primarily known to target thermolysin , a type of protease . Thermolysin plays a crucial role in the breakdown of proteins, and inhibiting its action can have significant effects on various biological processes.

Mode of Action

The compound interacts with its target, thermolysin, by inhibiting its action This interaction results in the prevention of protein breakdown, which can lead to changes in various biological processes

Pharmacokinetics

The specific ADME properties of this compound could significantly impact its bioavailability and effectiveness .

Result of Action

The primary result of this compound’s action is the inhibition of thermolysin, leading to a disruption in protein breakdown . This can have various molecular and cellular effects, depending on the specific proteins affected. For example, it has been found to inhibit virus replication . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and more For example, the presence of other proteins could potentially affect the compound’s ability to bind to its target

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-PHE-GLY-OH is synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino group of phenylalanine with a carbobenzoxy group, followed by coupling with glycine. The coupling reaction is facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete coupling .

Industrial Production Methods

In industrial settings, the production of carbobenzoxyphenylalanylglycine follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions simultaneously. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support. This method allows for efficient purification and high yields of the desired peptide .

Chemical Reactions Analysis

Types of Reactions

Z-PHE-GLY-OH undergoes various chemical reactions, including:

    Hydrogenolysis: The carbobenzoxy group can be removed by hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Acid Hydrolysis: The peptide bonds can be cleaved by acid hydrolysis using strong acids like hydrochloric acid (HCl).

    Base Hydrolysis: Similarly, base hydrolysis using sodium hydroxide (NaOH) can break the peptide bonds.

Common Reagents and Conditions

    Hydrogenolysis: Pd/C catalyst, hydrogen gas, room temperature.

    Acid Hydrolysis: HCl, elevated temperature.

    Base Hydrolysis: NaOH, elevated temperature.

Major Products Formed

Scientific Research Applications

Z-PHE-GLY-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Z-PHE-GLY-OH can be compared with other similar compounds such as:

    Carbobenzoxyphenylalanine: Similar in structure but lacks the glycine residue.

    Carbobenzoxyglycine: Contains the carbobenzoxy group and glycine but lacks phenylalanine.

    Carbobenzoxyphenylalanylglycylglycine: An extended peptide with an additional glycine residue.

The uniqueness of carbobenzoxyphenylalanylglycine lies in its specific combination of phenylalanine and glycine residues, which imparts distinct biochemical properties and applications .

Properties

IUPAC Name

2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c22-17(23)12-20-18(24)16(11-14-7-3-1-4-8-14)21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIUAJRTESSOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13122-99-1
Record name Carbobenzoxyphenylalanylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC76846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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